molecular formula C8H12N2O B11919704 2-(2,6-Diaminophenyl)ethanol

2-(2,6-Diaminophenyl)ethanol

Cat. No.: B11919704
M. Wt: 152.19 g/mol
InChI Key: MKLOJHQDDNNCGX-UHFFFAOYSA-N
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Description

2-(2,6-Diaminophenyl)ethanol is an organic compound with the molecular formula C8H12N2O It is characterized by the presence of two amino groups attached to a benzene ring, which is further connected to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,6-Diaminophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-(2,6-dinitrophenyl)ethanol using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure.

Another method involves the nucleophilic substitution of 2,6-dinitrochlorobenzene with ethanolamine, followed by catalytic hydrogenation to reduce the nitro groups to amino groups. This reaction requires a suitable solvent, such as ethanol or methanol, and a hydrogenation catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors allows for efficient hydrogenation of 2-(2,6-dinitrophenyl)ethanol, ensuring high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the conversion rate.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Diaminophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or imines.

    Reduction: Reduction reactions can further reduce the amino groups to form hydroxylamines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often require solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Major Products

    Oxidation: Quinones and imines.

    Reduction: Hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Diaminophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and in the development of new therapeutic drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Diaminophenyl)ethanol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The ethanol group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with biological macromolecules makes it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Diaminophenyl)ethanol
  • 2-(3,5-Diaminophenyl)ethanol
  • 2-(2,4-Diaminophenyl)ethanol

Uniqueness

2-(2,6-Diaminophenyl)ethanol is unique due to the specific positioning of the amino groups on the benzene ring. This configuration can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a distinct and valuable compound for various applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(2,6-diaminophenyl)ethanol

InChI

InChI=1S/C8H12N2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5,9-10H2

InChI Key

MKLOJHQDDNNCGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)CCO)N

Origin of Product

United States

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